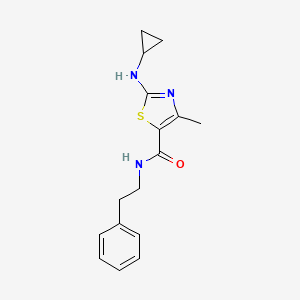![molecular formula C19H32N2O2 B6056950 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6056950.png)
2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one, also known as BCT-197, is a novel compound that has been gaining attention in the scientific community for its potential therapeutic applications. BCT-197 is a spirocyclic compound that belongs to the class of diazaspiro compounds. This compound has been shown to exhibit anti-inflammatory and anti-fibrotic properties, making it a promising candidate for the treatment of various diseases.
作用机制
2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one exerts its anti-inflammatory and anti-fibrotic effects through the inhibition of the TGF-β signaling pathway. TGF-β is a cytokine that plays a crucial role in the regulation of cell growth, differentiation, and apoptosis. Dysregulation of the TGF-β signaling pathway has been implicated in the pathogenesis of various diseases, including fibrosis and cancer. 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one inhibits the activation of TGF-β receptors, thereby preventing the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to exhibit anti-inflammatory and anti-fibrotic effects in various in vitro and in vivo models. In animal models of idiopathic pulmonary fibrosis and liver fibrosis, 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to reduce the extent of fibrosis and improve lung and liver function. 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one has also been shown to reduce the production of pro-inflammatory cytokines and chemokines in vitro, indicating its potential as an anti-inflammatory agent.
实验室实验的优点和局限性
The advantages of using 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its specificity for the TGF-β signaling pathway, its anti-inflammatory and anti-fibrotic properties, and its potential therapeutic applications. However, the limitations of using 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one in lab experiments include its relatively low solubility and stability, which may affect its bioavailability and efficacy.
未来方向
There are several future directions for the research and development of 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the evaluation of the pharmacokinetics and pharmacodynamics of 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one in animal models and humans. Additionally, the potential therapeutic applications of 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one in other diseases, such as cancer and cardiovascular diseases, should be explored. Finally, the development of novel analogs of 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one with improved solubility and stability may further enhance its therapeutic potential.
合成方法
The synthesis of 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one involves the reaction of a cyclohexylmethylamine derivative with a butyryl chloride derivative, followed by a cyclization reaction. The final product is obtained through a purification process using column chromatography. The synthesis of 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been optimized to improve the yield and purity of the compound.
科学研究应用
2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory and anti-fibrotic properties, making it a promising candidate for the treatment of various diseases such as idiopathic pulmonary fibrosis, liver fibrosis, and chronic obstructive pulmonary disease. 2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of these diseases.
属性
IUPAC Name |
2-butanoyl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O2/c1-2-7-17(22)21-13-11-19(15-21)10-6-12-20(18(19)23)14-16-8-4-3-5-9-16/h16H,2-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYVDCBCGHODLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC2(C1)CCCN(C2=O)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(benzylamino)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6056867.png)
![N-(3-chlorophenyl)-N'-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B6056878.png)
![(1-{1-[3-(1H-indol-3-yl)-1-methylpropyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B6056886.png)

![1-ethyl-4-[3-(2-methylphenoxy)propyl]-2,3-piperazinedione](/img/structure/B6056906.png)
![8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6056914.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B6056917.png)

![3-[1-(3,5-difluorobenzyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6056921.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6056926.png)
![N-[2-(3-methylphenoxy)ethyl]methanesulfonamide](/img/structure/B6056927.png)
![4-{4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B6056935.png)

![4-[3-(4-methyl-1-piperazinyl)butyl]phenol](/img/structure/B6056958.png)